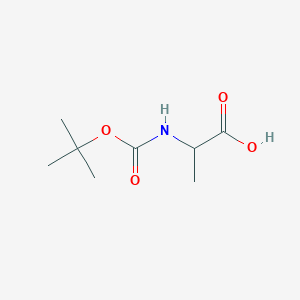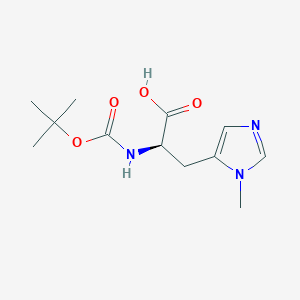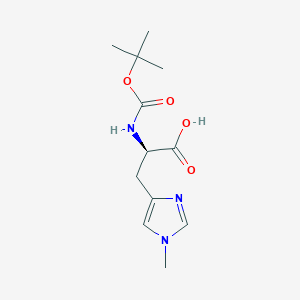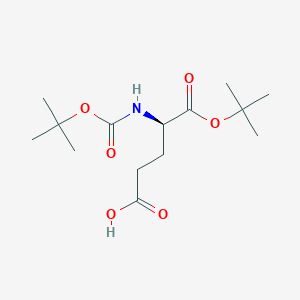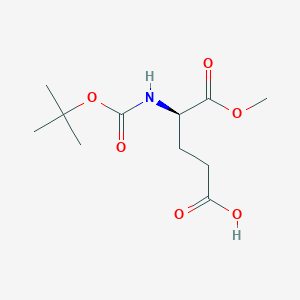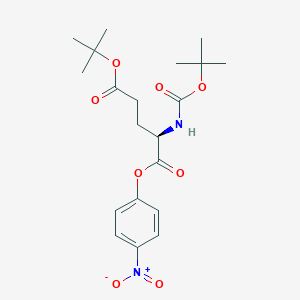
Boc-Dab(Aloc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Dab(Aloc)-OH, also known as tert-butoxycarbonyl-2,4-diaminobutyric acid allyl ester, is a derivative of the amino acid 2,4-diaminobutyric acid. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino group, while the Aloc (allyloxycarbonyl) group protects the carboxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Dab(Aloc)-OH typically involves the protection of the amino and carboxyl groups of 2,4-diaminobutyric acid. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The carboxyl group is then protected using allyl chloroformate in the presence of a base like sodium bicarbonate. The reaction conditions usually involve anhydrous solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Dab(Aloc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Aloc protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Substitution Reactions: Replacement of functional groups.
Common Reagents and Conditions
Deprotection: Boc group is removed using trifluoroacetic acid, while the Aloc group is removed using palladium catalysts in the presence of nucleophiles such as morpholine.
Coupling: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used under anhydrous conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Deprotection: 2,4-diaminobutyric acid.
Coupling: Peptides with this compound as a residue.
Substitution: Derivatives with modified side chains.
Aplicaciones Científicas De Investigación
Boc-Dab(Aloc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the design of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research purposes.
Material Science: Used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Boc-Dab(Aloc)-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Aloc group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides. The molecular targets and pathways involved depend on the specific application and the peptides being synthesized.
Comparación Con Compuestos Similares
Boc-Dab(Aloc)-OH is unique due to its dual protecting groups, which provide versatility in peptide synthesis. Similar compounds include:
Boc-Dab-OtBu: tert-butoxycarbonyl-2,4-diaminobutyric acid tert-butyl ester, which has a tert-butyl group instead of an allyl group.
Boc-Dab-Fmoc: tert-butoxycarbonyl-2,4-diaminobutyric acid fluorenylmethyloxycarbonyl ester, which has a fluorenylmethyloxycarbonyl group instead of an allyl group.
These compounds differ in their protecting groups, which affect their reactivity and suitability for specific synthetic applications.
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHHMBPTDNIRIB-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427330 |
Source


|
| Record name | Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171820-73-8 |
Source


|
| Record name | Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B558498.png)


